BenchChemオンラインストアへようこそ!

Netupitant

NK1 receptor antagonist binding affinity receptor pharmacology

Procure Netupitant as the definitive NK1 reference for antiemetic fixed-dose combination research. Its unique pharmacokinetic profile (t½ 80–90 h, CYP3A4 substrate/inhibitor) differentiates it from aprepitant and rolapitant, directly impacting dosing schedules and DDI risk assessment. As the only NK1 antagonist co-formulated with palonosetron (NEPA), netupitant is essential for ANDA development, where BCS Class II solubility challenges demand documented crystalline form characterization (XRPD). Insist on >98% HPLC purity and full polymorph characterization to ensure regulatory-grade reproducibility in receptor binding, functional assays, and dissolution method development.

Molecular Formula C30H32F6N4O
Molecular Weight 578.6 g/mol
CAS No. 290297-26-6
Cat. No. B1678218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetupitant
CAS290297-26-6
SynonymsAGE94200;  AGE-94200;  AGE 94200; Ro 67-3189;  Ro-67-3189;  Ro67-3189;  Ro 67-3189/000;  Netupitant.
Molecular FormulaC30H32F6N4O
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C
InChIInChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3
InChIKeyWAXQNWCZJDTGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Netupitant (CAS 290297-26-6): Specification and Baseline Profile for Anti-Emetic Research and Formulation


Netupitant is a highly selective, orally active neurokinin-1 (NK1) receptor antagonist with a reported Ki of 0.95 nM for the human NK1 receptor [1]. It is clinically approved in a fixed-dose combination with palonosetron (NEPA) for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) [2]. The compound (C30H32F6N4O, MW: 578.59) exhibits high plasma protein binding (>99%) and is primarily metabolized by CYP3A4, characteristics that define its pharmacokinetic behavior and differentiate it from other NK1 antagonists [3].

Why Netupitant Cannot Be Interchanged with Other NK1 Antagonists in CINV Protocols


Generic substitution among NK1 receptor antagonists is not supported by their divergent pharmacokinetic and drug interaction profiles. Netupitant's specific elimination half-life and CYP3A4 inhibition profile, which differ significantly from agents like aprepitant and rolapitant, directly impact dosing schedules and the risk of drug-drug interactions in polypharmacy settings [1]. Furthermore, its unique formulation as the only oral fixed-dose combination with palonosetron (NEPA) represents a distinct therapeutic entity whose clinical performance data cannot be extrapolated to single-agent NK1 antagonists or their extemporaneous combinations [2].

Quantitative Comparative Evidence: Netupitant Differentiation from NK1 Antagonist Alternatives


NK1 Receptor Binding Affinity (Ki) Comparison: Netupitant vs. Aprepitant

Netupitant demonstrates a Ki of 0.95 nM for the human NK1 receptor in CHO cells [1]. In a comparative study using identical assay conditions, netupitant (pKi = 9.0) exhibited approximately 3-fold higher affinity than aprepitant (pKi = 8.5, equivalent to Ki ~3.2 nM) [2].

NK1 receptor antagonist binding affinity receptor pharmacology CINV

NK1 Receptor Subtype Selectivity Profile: Netupitant vs. NK2/NK3 Off-Target Binding

Netupitant exhibits >1000-fold selectivity for the NK1 receptor (pKi = 9.0) over the NK2 and NK3 receptor subtypes (pKi = 5.8 for both) [1]. This selectivity ratio is established using standardized binding assays and provides a quantitative benchmark for evaluating potential off-target pharmacology.

receptor selectivity NK2 receptor NK3 receptor off-target effects

Elimination Half-Life (t½) Comparison: Netupitant vs. Aprepitant vs. Rolapitant

Netupitant has a long elimination half-life of 56.0–93.8 hours in cancer patients, which is substantially longer than aprepitant (9–13 hours) but shorter than rolapitant (approximately 180 hours) [1][2]. This intermediate half-life positions netupitant as providing extended antiemetic coverage for the delayed phase of CINV (up to 120 hours) without the extended washout period associated with rolapitant that may complicate multi-cycle chemotherapy regimens [1].

pharmacokinetics elimination half-life drug-drug interaction CYP3A4

CYP3A4-Mediated Drug-Drug Interaction (DDI) Profile: Netupitant vs. Aprepitant

Both netupitant and aprepitant inhibit CYP3A4, but aprepitant is also extensively metabolized by CYP3A4, whereas netupitant's metabolism is less dependent on this pathway [1]. Consequently, aprepitant exhibits a more prolific drug interaction profile than netupitant, with netupitant showing moderate CYP3A4 inhibition but reduced vulnerability to CYP3A4 inducers/inhibitors [1]. Clinical DDI studies with NEPA demonstrate that co-administration with ketoconazole (strong CYP3A4 inhibitor) increased netupitant AUC by 140% and Cmax by 25%, whereas rifampicin (strong CYP3A4 inducer) decreased netupitant exposure by ~80% [2].

drug-drug interaction CYP3A4 metabolism polypharmacy

Clinical Complete Response (CR) Rate in Network Meta-Analysis: NEPA vs. Other NK1 Inhibitor Regimens

A 2016 network meta-analysis of 19 randomized trials in highly emetogenic chemotherapy evaluated regimens containing netupitant (as NEPA), aprepitant, fosaprepitant, casopitant, and rolapitant [1]. Regimens containing NK1 inhibitors demonstrated higher complete response (CR) rates than regimens without them. Specifically, aprepitant-based regimens were associated with significantly better CR achievement compared to rolapitant-based regimens (Odds Ratio [OR] 1.28, 95% Credible Interval [CrI] 1.01–1.59). NEPA-containing regimens were included in the analysis; however, direct comparative ORs for NEPA versus specific comparators were not reported in the primary analysis due to network geometry [1].

clinical efficacy complete response network meta-analysis CINV highly emetogenic chemotherapy

Physicochemical and Formulation Properties: BCS Classification and Solubility Profile

Netupitant is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability [1]. Solubility data indicate netupitant is soluble in DMSO (≥10.9 mg/mL) and ethanol (≥40.8 mg/mL) but insoluble in water . This solubility profile necessitates specialized formulation approaches, such as the inclusion of surfactants, to achieve adequate oral bioavailability [1]. Multiple crystalline forms of netupitant free base have been characterized, with distinct X-ray powder diffraction (XRPD) patterns that enable polymorph control during manufacturing [2].

BCS classification solubility formulation crystalline form pre-formulation

Procurement-Aligned Research Scenarios for Netupitant (CAS 290297-26-6)


Preclinical Development of Novel Fixed-Dose Antiemetic Combinations

Researchers developing next-generation fixed-dose antiemetic combinations require netupitant as a reference NK1 antagonist component. Its established pharmacokinetic compatibility with palonosetron, including complementary half-lives (netupitant: 56–94 hours; palonosetron: ~44–66 hours) and non-overlapping metabolic pathways (netupitant CYP3A4; palonosetron CYP2D6), provides a validated model for rational combination design [1].

In Vitro NK1 Receptor Pharmacology and Selectivity Profiling

Netupitant's high binding affinity (Ki = 0.95 nM) and >1000-fold selectivity for NK1 over NK2/NK3 receptors make it an optimal tool compound for isolating NK1-mediated signaling pathways in cellular assays [2]. Procurement for receptor binding and functional assays requires high-purity (>98% HPLC) netupitant to ensure reproducible pharmacological data .

Drug-Drug Interaction Studies in Polypharmacy Models

Given netupitant's intermediate CYP3A4 inhibition profile (moderate inhibitor, partial substrate), it serves as a representative NK1 antagonist for evaluating potential drug-drug interactions in preclinical polypharmacy models. Comparative studies using netupitant alongside aprepitant (high DDI risk) and rolapitant (low CYP3A4 substrate risk) can delineate CYP3A4-mediated interaction liabilities [3].

Formulation Development and Bioequivalence Studies for ANDA Submissions

Netupitant's BCS Class II classification (low solubility, high permeability) necessitates specialized formulation approaches to achieve adequate oral bioavailability. Procurement of netupitant with documented crystalline form characterization (XRPD) is essential for ANDA applicants developing generic versions of NEPA capsules, where polymorph control and dissolution method development are critical regulatory requirements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netupitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.